molecular formula C17H17N7 B2629183 3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380144-90-9

3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2629183
CAS No.: 2380144-90-9
M. Wt: 319.372
InChI Key: OLEJBLOXPXEYBT-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with appropriate amines under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridazine, pyridine, and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-pyridin-2-yl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-2-7-18-14(4-1)15-5-6-16(22-21-15)23-10-12-24(13-11-23)17-19-8-3-9-20-17/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJBLOXPXEYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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